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Introduction
Talsupram is a selective norepinephrine reuptake inhibitor (NRI) that was investigated for its

potential as an antidepressant in the 1960s and 1970s.[1] Although it was never brought to

market, its distinct pharmacological profile and structural relationship to the well-known

selective serotonin reuptake inhibitor (SSRI) citalopram make it a molecule of continued

interest in medicinal chemistry and neuroscience research.[1][2] Structurally, it is a thio-analog

of talopram.[1] This technical guide provides a comprehensive overview of the chemical

structure, a plausible synthetic route, and the pharmacological data associated with

Talsupram.

Chemical Structure and Properties
Talsupram is a chiral molecule with the chemical formula C₂₀H₂₅NS.[2][3][4] It possesses a

central 1,3-dihydro-2-benzothiophene core, substituted at the 1-position with both a phenyl

group and a methylaminopropyl side chain, and at the 3-position with two methyl groups.

Table 1: Physicochemical Properties of Talsupram
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Property Value Reference

IUPAC Name

3-(3,3-dimethyl-1-phenyl-2-

benzothiophen-1-yl)-N-

methylpropan-1-amine

[2]

CAS Number 21489-20-3 [2][3]

Molecular Formula C₂₀H₂₅NS [2][3][4]

Molecular Weight 311.49 g/mol [2][3][4]

SMILES
CC1(C)c2ccccc2C(CCCNC)

(c3ccccc3)S1
[4]

InChIKey
FKHYYOUFMJBLAF-

UHFFFAOYSA-N
[2][4]

Proposed Synthesis of Talsupram
A detailed, peer-reviewed synthesis of Talsupram is not readily available in the public domain.

However, based on its structural similarity to citalopram and talopram, a plausible synthetic

route can be proposed. The synthesis of citalopram often commences from phthalide

derivatives. By analogy, the synthesis of Talsupram would likely begin with a thiophthalide

precursor, specifically 3,3-dimethyl-1,3-dihydro-2-benzothiophene. The key subsequent step

would be the alkylation of this core structure with a suitable aminopropyl halide.

The proposed multi-step synthesis is outlined below:

Click to download full resolution via product page

Biological Activity and Quantitative Data
Talsupram is a potent and selective inhibitor of the norepinephrine transporter (NET). Its

affinity for NET is significantly higher than for the serotonin transporter (SERT) and the

dopamine transporter (DAT).
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Table 2: Monoamine Transporter Inhibition Profile of Talsupram

Transporter IC₅₀ (nM) Reference

Norepinephrine Transporter

(NET)
0.79 [5]

Serotonin Transporter (SERT) 850 [5]

Dopamine Transporter (DAT) 9300 [5]

Recent studies have also explored the anti-hyperalgesic effects of Talsupram in a rat model of

neuropathic pain, demonstrating its potential efficacy in pain management.[6][7]

Table 3: Anti-hyperalgesic Effect of Talsupram in a Rat Neuropathic Pain Model

Dose (mg/kg,
i.p.)

Test
Maximum
Possible Effect
(MPE%)

Time to Max
Effect (min)

Reference

2.5 Hot Plate
Effective from

30-120 min
60 [6]

5.0 Hot Plate
Effective from

30-90 min
60 [6]

10.0 Hot Plate
Effective from

30-120 min
60 [6]

2.5 Tail Flick
Effective from

30-90 min
60 [6]

5.0 Tail Flick Not specified 60 [6]

10.0 Tail Flick Not specified 60 [6]

Mechanism of Action: Norepinephrine Reuptake
Inhibition
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The primary mechanism of action of Talsupram is the blockade of the norepinephrine

transporter (NET) in the presynaptic neuron.[6][7] This inhibition prevents the reabsorption of

norepinephrine from the synaptic cleft, leading to an increased concentration of norepinephrine

available to bind to postsynaptic adrenergic receptors. This modulation of noradrenergic

signaling is believed to underlie its antidepressant and analgesic effects.

Click to download full resolution via product page

Experimental Protocols: Analgesic Effect in a Rat
Model of Neuropathic Pain
The following protocol was used to assess the anti-hyperalgesic effects of Talsupram.[6]

1. Animals:

Male Wistar rats were used.

Animals were housed in a temperature-controlled room (22 ± 1°C) with a 12-hour light/dark

cycle.

Food and water were available ad libitum.

Rats were allowed to adapt to the laboratory for at least 2 hours before testing.

2. Neuropathic Pain Induction:

Sciatic nerve ligation was performed to induce neuropathic pain.

3. Drug Administration:

Talsupram hydrochloride was dissolved in a vehicle and administered intraperitoneally (i.p.)

at doses of 2.5, 5, and 10 mg/kg.

4. Analgesia Tests:

Hot Plate Test:
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Rats were placed on a hot plate maintained at 53 ± 0.5°C.

The latency to a response (licking paws or jumping) was recorded.

A cut-off time of 30 seconds was used to prevent tissue damage.

Measurements were taken before and at 15, 30, 60, 90, and 120 minutes after drug

administration.

Tail Flick Test:

A radiant heat source was focused on the rat's tail.

The time taken for the rat to flick its tail away from the heat was measured.

Measurements were taken at the same time points as the hot plate test.

5. Data Analysis:

The Maximum Possible Effect (MPE) was calculated.

Data were analyzed using one-way and two-way ANOVA followed by a Tukey post-hoc test.

A p-value of <0.05 was considered statistically significant.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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